p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO-

Description

Synthesis Analysis

Synthesis techniques for compounds related to p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO- often involve multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. For example, the Atwal-Biginelli cyclocondensation reaction and the aza-Wittig reaction are prominent methods for synthesizing complex pyrimidine derivatives, which share structural similarities with p-DITHIIN compounds (Nishimura et al., 2011); (Chen et al., 2009).

Molecular Structure Analysis

The molecular structure of p-DITHIIN derivatives is characterized by complex heterocyclic systems. X-ray crystallography has been used to confirm the structure of related compounds, showcasing the importance of detailed structural analysis in understanding the molecular geometry and the arrangement of atoms within these compounds (Dotsenko et al., 2023).

Chemical Reactions and Properties

p-DITHIIN derivatives participate in various chemical reactions, highlighting their reactivity and the potential for further chemical modification. The synthesis and reactivity of these compounds are influenced by their unique structural features, which can lead to a wide range of derivatives with diverse chemical properties (Schweizer, 1969).

Physical Properties Analysis

The physical properties of p-DITHIIN derivatives, such as solubility, melting point, and thermal stability, are crucial for their potential applications in various fields. Studies on similar compounds have provided insights into their behavior under different conditions, which is essential for practical applications (Găină et al., 2001).

Chemical Properties Analysis

The chemical properties of p-DITHIIN derivatives, including their reactivity towards different reagents and their behavior in various chemical environments, are significant for their application in synthesis and material science. Research into related compounds has shed light on these aspects, contributing to a better understanding of their chemical behavior (Neiland et al., 1992).

Scientific Research Applications

Resistance of Botrytis cinerea Pers. to Dicarboximide Fungicides

Dicarboximides, a group of fungicides, have been used mainly for controlling Botrytis cinerea Pers. Despite the emergence of dicarboximide-resistant Botrytis strains, these fungicides continue to be effective in many areas due to the rapid resensitization of strains in the absence of dicarboximides. This suggests a unique mechanism of resistance different from that seen with other fungicides, offering insights into managing resistance and improving fungicide efficacy (Pommer & Lorenz, 1982).

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant applicability in synthesizing complex chemical structures, including pyranopyrimidine scaffolds, which have broad applications in medicinal and pharmaceutical industries. This review highlights the role of diversified hybrid catalysts in facilitating the synthesis of these compounds, providing a pathway for the development of new chemical entities with potential scientific applications (Parmar, Vala, & Patel, 2023).

Role of Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense

Pyrroline-5-carboxylate (P5C) plays a critical role in plant defense mechanisms against pathogens, highlighting the importance of understanding chemical pathways in biological systems for improving plant resilience to diseases. This could have implications for agricultural science, especially in developing disease-resistant crops (Qamar, Mysore, & Senthil-Kumar, 2015).

Synthesis, Characterization, and Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

This study demonstrates the potential of tetrahydropyrimidine derivatives in exhibiting in vitro anti-inflammatory activity, underscoring the relevance of chemical synthesis in discovering new therapeutic agents. The methodology and findings from this research could be applied in the development of anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Small Molecule Fluorescent Probes for Sensing Protein Vicinal Dithiols

The development of fluorescent probes for sensing protein vicinal dithiols highlights the importance of chemical tools in biological research, particularly in understanding protein structures and functions. This review categorizes various probes and discusses their properties, offering a strategic foundation for designing novel probes with improved properties (Hu, Jia, Zhao, Cho, & Fang, 2019).

properties

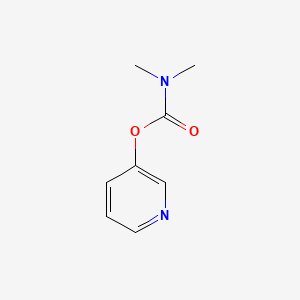

IUPAC Name |

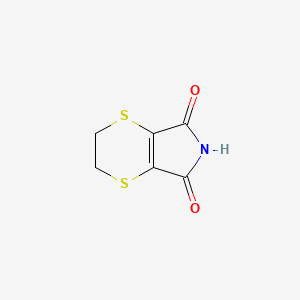

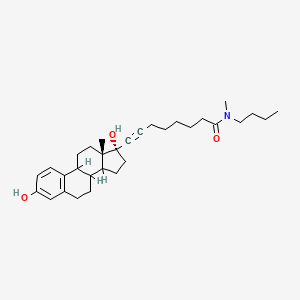

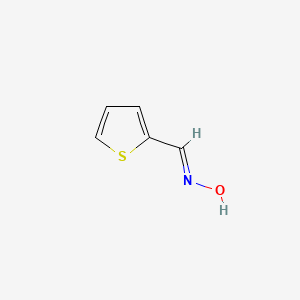

2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c8-5-3-4(6(9)7-5)11-2-1-10-3/h1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIVQWHLYNEVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179271 | |

| Record name | 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-DITHIIN-2,3-DICARBOXIMIDE, 5,6-DIHYDRO- | |

CAS RN |

24519-85-5 | |

| Record name | 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024519855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24519-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ELP39NWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)